REACTION_SMILES
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[C:22]([c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)(=[O:29])[Cl:30].[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH3:32][N:33]([CH3:34])[c:35]1[cH:36][cH:37][n:38][cH:39][cH:40]1.[CH3:41][N:42]([CH3:43])[CH:44]=[O:45].[ClH:31].[OH2:46].[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7][c:8]([S:10](=[O:11])(=[O:12])[NH2:13])[s:9]2)[cH:14]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7][c:8]([S:10](=[O:11])(=[O:12])[NH2:13])[s:9]2)[cH:14]1)[C:22]([c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)=[O:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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NS(=O)(=O)c1nc2cc(O)ccc2s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)c1nc2cc(O)ccc2s1
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1nc2cc(OC(=O)c3ccccc3)ccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |